Cas no 15785-08-7 (Ethyl 2-methylquinoline-3-carboxylate)
Ethyl 2-methylquinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-methylquinoline-3-carboxylate
- (2-METHYL-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER )
- 2-Methyl-quinoline-3-carboxylic acid ethyl ester
- Ethyl -2-methylquinoline-3-carboxylate
- 2-methyl-3-quinolinecarboxylic acid ethyl ester
- 2-Methyl-chinolin-3-carbonsaeureethylester
- 2-methylquinoline-3-carboxylic acid ethy ester
- 3-Quinolinecarboxylic acid,2-methyl-,ethyl ester
- ethyl 2-methyl-3-quinolinecarboxylate
- DB-064191
- SCHEMBL1034564
- SMR000010554
- EU-0010304
- MFCD00195614
- A809877
- Oprea1_645974
- J-009457
- HMS1534F01
- AKOS000510968
- STK059696
- Z293182086
- 3-Quinolinecarboxylic acid, 2-methyl-, ethyl ester
- TimTec1_000111
- SR-01000481413-1
- BCP15534
- CHEMBL214673
- 2-Methyl-quinoline-3-carboxylic acid ethyl ester, AldrichCPR
- HMS2401P23
- BRD-K75496117-001-01-3
- SR-01000481413
- DTXSID20349443
- 2-methylquinoline-3-carboxylic acid ethyl ester
- 15785-08-7
- Ethyl2-methylquinoline-3-carboxylate
- CS-W009520
- EN300-6481850
- PD127705
- AB04676
- NCGC00031289-02
- MLS000075871
- AS-42633
- ALBB-014601
-
- MDL: MFCD00195614
- Inchi: 1S/C13H13NO2/c1-3-16-13(15)11-8-10-6-4-5-7-12(10)14-9(11)2/h4-8H,3H2,1-2H3
- InChI Key: DUBPJEDOCJXVKG-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=C2C=CC=CC2=NC=1C)=O
Computed Properties
- Exact Mass: 215.09500
- Monoisotopic Mass: 215.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 39.2Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 308.7±22.0 °C at 760 mmHg
- PSA: 39.19000
- LogP: 2.71990
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
Ethyl 2-methylquinoline-3-carboxylate Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H318
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 2-methylquinoline-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM244667-5g |
Ethyl 2-methylquinoline-3-carboxylate |
15785-08-7 | 95% | 5g |
$497 | 2021-08-04 | |
| TRC | E572385-5mg |
ethyl 2-methylquinoline-3-carboxylate |
15785-08-7 | 5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E572385-10mg |
ethyl 2-methylquinoline-3-carboxylate |
15785-08-7 | 10mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E572385-50mg |
ethyl 2-methylquinoline-3-carboxylate |
15785-08-7 | 50mg |
$ 95.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E77730-1g |
Ethyl 2-methylquinoline-3-carboxylate |
15785-08-7 | 97% | 1g |
¥259.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E77730-250mg |
Ethyl 2-methylquinoline-3-carboxylate |
15785-08-7 | 97% | 250mg |
¥81.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E77730-100mg |
Ethyl 2-methylquinoline-3-carboxylate |
15785-08-7 | 97% | 100mg |
¥442.0 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021466-1g |
Ethyl 2-methylquinoline-3-carboxylate |
15785-08-7 | 97% | 1g |
¥266 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021466-250mg |
Ethyl 2-methylquinoline-3-carboxylate |
15785-08-7 | 97% | 250mg |
¥81 | 2024-05-25 | |
| Alichem | A189006945-250mg |
Ethyl 2-methylquinoline-3-carboxylate |
15785-08-7 | 95% | 250mg |
$172.01 | 2022-04-02 |
Ethyl 2-methylquinoline-3-carboxylate Suppliers
Ethyl 2-methylquinoline-3-carboxylate Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on Ethyl 2-methylquinoline-3-carboxylate
Recent Advances in the Research of Ethyl 2-methylquinoline-3-carboxylate (CAS: 15785-08-7)
Ethyl 2-methylquinoline-3-carboxylate (CAS: 15785-08-7) is a quinoline derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties. Recent studies have explored its potential as a scaffold for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer therapies. This research brief synthesizes the latest findings on this compound, highlighting its synthesis, biological activities, and potential applications in drug discovery.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of Ethyl 2-methylquinoline-3-carboxylate via a modified Pfitzinger reaction, yielding high purity and scalability for industrial applications. The compound's structural features, including the ethyl ester and methyl groups at the 2-position, were found to enhance its bioavailability and metabolic stability, making it a promising candidate for further optimization.
In terms of biological activity, recent in vitro assays have revealed that Ethyl 2-methylquinoline-3-carboxylate exhibits potent inhibitory effects against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy studies. These findings suggest its potential as a lead compound for developing novel antibiotics to combat drug-resistant infections.
Furthermore, preclinical studies have investigated the compound's anticancer properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that Ethyl 2-methylquinoline-3-carboxylate derivatives showed selective cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values in the low micromolar range. Molecular docking simulations indicated that these derivatives likely target the PI3K/Akt/mTOR signaling pathway, a critical regulator of cancer cell proliferation and survival.
Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of Ethyl 2-methylquinoline-3-carboxylate. Recent pharmacokinetic studies in rodent models have identified rapid hepatic metabolism as a limiting factor for its therapeutic efficacy. Researchers are now focusing on structural modifications, such as introducing fluorine atoms or cyclizing the ethyl ester group, to improve metabolic stability and oral bioavailability.
In conclusion, Ethyl 2-methylquinoline-3-carboxylate (CAS: 15785-08-7) represents a valuable scaffold in medicinal chemistry with demonstrated antimicrobial and anticancer activities. Ongoing research aims to address its pharmacokinetic limitations while exploring its potential in other therapeutic areas, such as neurodegenerative diseases. The compound's versatility and synthetic accessibility position it as a key player in the development of next-generation therapeutics.
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